5-(1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-(1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that belongs to the class of triazole-oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and the triazole ring in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. The final step usually involves coupling the triazole and oxadiazole moieties under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole and oxadiazole rings can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
5-(1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its biological activity can be studied to understand its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: It may have potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The methoxy groups may also play a role in its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Lacks the methyl group on the triazole ring.
5-(1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both methoxy groups and the methyl group on the triazole ring makes 5-(1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole unique
Properties
IUPAC Name |
5-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-18(20-21-19(23-29-20)13-5-7-14(26-2)8-6-13)22-24-25(12)16-11-15(27-3)9-10-17(16)28-4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKRKZOVHYVDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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